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Compound of Interest

Compound Name:
N-(3-bromophenyl)piperidin-3-

amine

CAS No.: 1248977-43-6

Cat. No.: B1464536

Get Quote

In the dynamic field of drug discovery, the exploration of novel chemical matter is paramount.

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold

due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] This

guide focuses on a specific, yet broadly applicable, derivative: N-(3-bromophenyl)piperidin-3-
amine (CAS 1248977-43-6).

While specific literature on this exact compound is nascent, its structural components—the 3-

aminopiperidine core and the N-aryl substitution—position it as a valuable building block for

generating diverse chemical libraries. The 3-aminopiperidine motif is a key structural feature in

established pharmaceuticals, including dipeptidyl peptidase IV (DPP-IV) inhibitors like

alogliptin.[4][5] This guide, therefore, transcends a simple data sheet, instead offering a

strategic blueprint for the synthesis, characterization, and potential exploitation of this

compound and its analogs for researchers, chemists, and drug development professionals. We

will delve into logical synthetic pathways, predictive characterization, and the therapeutic

rationale for its investigation.
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Structural and Physicochemical Analysis
The structure of N-(3-bromophenyl)piperidin-3-amine combines a flexible, saturated

heterocyclic piperidine ring with a rigid, functionalized aromatic system. This combination

imparts a unique three-dimensional character crucial for molecular recognition in biological

systems.

The 3-Aminopiperidine Core: This chiral scaffold provides a basic nitrogen center, capable of

forming key hydrogen bonds and salt bridges with biological targets. Its stereochemistry can

significantly influence pharmacological activity, making enantioselective synthesis a critical

consideration.[5][6]

The N-(3-bromophenyl) Moiety: The direct attachment of the bromophenyl group to the

piperidine nitrogen significantly influences the basicity of the ring nitrogen. The bromine atom

serves as a versatile synthetic handle for post-synthesis modification via cross-coupling

reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of

analogs for structure-activity relationship (SAR) studies.[7]

Table 1: Predicted Physicochemical Properties
Note: These properties are computationally predicted and await experimental verification.
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Property Predicted Value
Significance in Drug
Development

Molecular Formula C₁₁H₁₅BrN₂
Provides the elemental

composition.

Molecular Weight 255.16 g/mol

Falls within the range for good

oral bioavailability (Lipinski's

Rule of Five).

logP ~2.5 - 3.0

Suggests a balance between

aqueous solubility and

membrane permeability.

pKa (most basic) ~8.5 - 9.5 (Piperidine N)

The secondary amine is

expected to be protonated at

physiological pH, influencing

solubility and target interaction.

Hydrogen Bond Donors 1 (Amine -NH)
Key for specific interactions

with protein active sites.

Hydrogen Bond Acceptors 2 (Piperidine N, Amine N)
Contributes to target binding

and solubility.

Strategic Synthesis Protocols
The synthesis of N-aryl piperidines is a well-established field. We present two robust, logical,

and field-proven strategies for the preparation of N-(3-bromophenyl)piperidin-3-amine. The

choice between these pathways may depend on starting material availability, scalability, and

desired purity profile.

Retrosynthetic Analysis
A logical disconnection approach points to two primary bond formations: the C-N bond between

the piperidine nitrogen and the phenyl ring, or the C-N bond at the 3-position of the piperidine

ring.
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Pathway A: Reductive Amination

Pathway B: Buchwald-Hartwig Amination

N-(3-bromophenyl)piperidin-3-amineC(aryl)-N(pip) bond
Disconnect

C3-N bond
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1-Bromo-3-iodobenzene

(R/S)-3-Aminopiperidine

1-Boc-piperidin-3-one

3-Bromoaniline
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Caption: Retrosynthetic analysis of the target molecule.

Protocol 1: Buchwald-Hartwig Amination
This pathway is arguably the most direct, coupling a commercially available aminopiperidine

with a brominated aromatic. The use of a Boc-protected aminopiperidine is recommended to

prevent self-coupling and other side reactions.
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Caption: Workflow for Buchwald-Hartwig synthesis.

Step-by-Step Methodology:

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add tert-butyl piperidin-3-ylcarbamate (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), a

palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos

(0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
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Rationale: The use of 1-bromo-3-iodobenzene allows for selective coupling at the more

reactive C-I bond. Xantphos is an excellent ligand for preventing β-hydride elimination and

promoting reductive elimination.

Solvent Addition and Reflux: Add anhydrous toluene or dioxane via syringe. Degas the

mixture with argon for 10-15 minutes. Heat the reaction mixture to 100-110 °C and stir for

12-24 hours.

Rationale: Anhydrous and oxygen-free conditions are critical to prevent catalyst

deactivation. The reaction progress should be monitored by TLC or LC-MS.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a

pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the

organic layer over anhydrous sodium sulfate.

Purification of Intermediate: Concentrate the organic layer under reduced pressure. Purify

the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate

gradient) to yield the Boc-protected intermediate.

Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add

trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Allow the reaction to warm to room

temperature and stir for 2-4 hours.

Rationale: TFA is a standard reagent for the clean and efficient removal of the Boc

protecting group.

Final Isolation: Remove the solvent and excess TFA in vacuo. Dissolve the residue in DCM

and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate,

filter, and concentrate to yield the final product, N-(3-bromophenyl)piperidin-3-amine.

Protocol 2: Reductive Amination
This alternative strategy involves forming the piperidine ring first and then introducing the

amine at the 3-position via reductive amination of a ketone.

Step-by-Step Methodology:
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N-Arylation: Synthesize 1-(3-bromophenyl)piperidine via a preliminary Buchwald-Hartwig or

Ullmann coupling between piperidine and 1,3-dibromobenzene. This step requires careful

control of stoichiometry to minimize diarylation.

Oxidation: Oxidize the N-aryl piperidine at the 3-position to form 1-(3-bromophenyl)piperidin-

3-one. This is a challenging step and may require specialized reagents.

Reductive Amination: Dissolve 1-(3-bromophenyl)piperidin-3-one (1.0 eq) in a suitable

solvent like methanol or dichloroethane. Add ammonium acetate (10 eq) or another ammonia

source. Stir for 1-2 hours to facilitate imine formation.

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir at room temperature for 12-

24 hours.

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the

intermediate imine in the presence of the ketone starting material.[8]

Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution.

Extract the product with DCM. Dry the combined organic layers, concentrate, and purify by

column chromatography as described in Protocol 1.

Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is non-negotiable. The

following data are predicted for N-(3-bromophenyl)piperidin-3-amine and serve as a

benchmark for experimental validation.

Table 2: Predicted Spectroscopic Data
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Technique Expected Observations

¹H NMR (400 MHz, CDCl₃)

δ 7.1-7.3 ppm (m, 2H, Ar-H), δ 6.8-7.0 ppm (m,

2H, Ar-H), δ 3.0-3.6 ppm (m, 4H, piperidine CH₂

adjacent to N), δ 2.5-2.9 ppm (m, 1H, piperidine

CH at C3), δ 1.5-2.0 ppm (m, 4H, piperidine

CH₂), δ 1.4 ppm (br s, 2H, NH₂). The aromatic

region will show a characteristic pattern for a

1,3-disubstituted ring.

¹³C NMR (100 MHz, CDCl₃)

δ ~145 ppm (Ar C-N), δ ~130 ppm (Ar C-H), δ

~123 ppm (Ar C-Br), δ ~115-120 ppm (Ar C-H),

δ ~50-55 ppm (Piperidine C2, C6), δ ~45-50

ppm (Piperidine C3), δ ~25-35 ppm (Piperidine

C4, C5).

Mass Spec (ESI+)

Expected [M+H]⁺ at m/z 255.05 and 257.05 in

an approximate 1:1 ratio, characteristic of the

bromine isotopic pattern.

Potential Applications in Drug Discovery
The N-(3-bromophenyl)piperidin-3-amine scaffold is a promising starting point for several

therapeutic areas, leveraging the established biological activities of the piperidine nucleus.[9]

CNS Disorders
Piperidine derivatives are well-represented in drugs targeting the central nervous system,

including antipsychotics and analgesics.[3][10] The lipophilic nature of the bromophenyl group

may facilitate blood-brain barrier penetration.

Oncology
Numerous piperidine-containing molecules have demonstrated potent anticancer activity.[1][11]

The 3-amino group can be functionalized to introduce pharmacophores that interact with

kinases or other cancer-related targets. The bromine atom allows for the introduction of other

moieties via cross-coupling to explore SAR.
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Metabolic Diseases
As previously mentioned, the (R)-enantiomer of 3-aminopiperidine is a key component of

alogliptin, a DPP-IV inhibitor for type 2 diabetes.[4][5] This scaffold is therefore of immediate

interest for the development of novel agents targeting metabolic pathways.

Infectious Diseases
The piperidine ring is a common feature in antiviral, antifungal, and antibacterial agents.[9][12]

The N-(3-bromophenyl)piperidin-3-amine core can serve as a template for the synthesis of

new antimicrobial compounds.

N-(3-bromophenyl)piperidin-3-amine 3-Aminopiperidine Core N-Aryl Group Bromine Handle

CNS Disorders
(Antipsychotics, Analgesics)

Oncology
(Kinase Inhibitors)

Metabolic Disease
(DPP-IV Inhibitors)

Infectious Disease
(Antimicrobials)

Click to download full resolution via product page

Caption: Potential therapeutic applications of the core scaffold.

Conclusion
N-(3-bromophenyl)piperidin-3-amine represents a strategic entry point into a chemically rich

and biologically relevant region of medicinal chemistry. While direct experimental data for this

specific molecule remains to be published, its constituent parts provide a strong rationale for its

synthesis and investigation. The robust synthetic pathways outlined in this guide, coupled with

predictive analytical methods and a clear understanding of its potential therapeutic

applications, offer researchers a comprehensive framework. By leveraging the versatility of the

bromophenyl group for further diversification, this scaffold is poised to become a valuable tool

in the development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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